B1575014 Cancer/testis antigen 1 (119-143)

Cancer/testis antigen 1 (119-143)

カタログ番号: B1575014
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cancer/testis antigen 1;  NY-ESO-1

科学的研究の応用

Immunogenicity and Vaccine Development

Cancer/testis (CT) antigens, such as Cancer/testis antigen 1, are predominantly expressed in male germ cells in the testis and in various tumors, but not in adult somatic tissues. This unique expression pattern makes them ideal targets for cancer immunotherapy. Their immunogenicity has been confirmed through spontaneous humoral and cell-mediated immune responses in cancer patients, leading to the development of antigen-specific cancer vaccines. Clinical trials with MAGE-A and NY-ESO-1, which are part of the CT antigen family, are currently in progress (Scanlan et al., 2002).

Tumor Biomarker and Early Detection

CT antigens, including Cancer/testis antigen 1, have potential as biomarkers for early detection of cancers. Their aberrant expression in various tumor types and restricted expression in normal tissues make them suitable for this purpose. Cancer/testis antigens are being evaluated for their role in oncogenesis, and their expression profiles in tumors may correlate with specific cancer types and disease progression (Simpson et al., 2005).

Therapeutic Applications in Urological Malignancies

CT antigens, including Cancer/testis antigen 1, are being investigated for their clinical management in urological malignancies. They have shown potential roles as novel biomarkers, offering increased specificity and sensitivity compared to current clinical markers. These antigens are also being considered as therapeutic targets for cancer immunotherapy (Kulkarni et al., 2012).

Role in Hormone-Receptor Negative and High-Grade Breast Cancers

Research indicates that CT antigens are preferentially expressed in hormone receptor-negative and high-grade breast cancers. This finding has implications for the potential of CT-based immunotherapy in these cancer types, considering the limited treatment options for ER/PR/HER2 triple-negative breast cancer (Chen et al., 2011).

Putative Function and Regulation

CT antigens, such as Cancer/testis antigen 1, are part of a large family of tumor-associated antigens with a tumor-restricted pattern of expression. Their function during spermatogenesis is still largely unknown, but they are being actively studied for their role in cancer biology. Epigenetic events, particularly DNA methylation, seem to be the primary mechanism regulating their expression in both normal and transformed cells, including in cancer stem cells (Fratta et al., 2011).

特性

配列

PGVLLKEFTVSGNILTIRLTAADHR

ソース

Homo sapiens (human)

保存方法

Common storage 2-8℃, long time storage -20℃.

同義語

Cancer/testis antigen 1 (119-143); NY-ESO-1 (119-143)

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。